molecular formula C11H12N2O3 B372246 N-(4-nitrophenoxy)cyclopentanimine CAS No. 17436-76-9

N-(4-nitrophenoxy)cyclopentanimine

Cat. No. B372246
CAS RN: 17436-76-9
M. Wt: 220.22g/mol
InChI Key: YZWPFPDRPFAUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenoxy)cyclopentanimine is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrophenoxy)cyclopentanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenoxy)cyclopentanimine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17436-76-9

Product Name

N-(4-nitrophenoxy)cyclopentanimine

Molecular Formula

C11H12N2O3

Molecular Weight

220.22g/mol

IUPAC Name

N-(4-nitrophenoxy)cyclopentanimine

InChI

InChI=1S/C11H12N2O3/c14-13(15)10-5-7-11(8-6-10)16-12-9-3-1-2-4-9/h5-8H,1-4H2

InChI Key

YZWPFPDRPFAUIC-UHFFFAOYSA-N

SMILES

C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1

Canonical SMILES

C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The core molecule was synthesized following method A. Potassium t-butoxide (12 g, 110 mmol) was added in portions to a cooled (0° C.) solution of cyclopentanone oxime (9.9 g, 100 mmol) in DMF (150 mL). The cooled reaction mixture was stirred for 20 minutes and then 1-fluoro-4-nitrobenzene (14 g, 100 mmol) was added in portions. The reaction mixture was stirred at ˜10° C. for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture was concentrated under reduced pressure to remove the DMF and then treated with water (300 mL). The precipitate was collected by filtration and washed with water to provide cyclopentanone O-(4-nitro-phenyl)-oxime (17 g). Cyclopentanone O-(4-nitro-phenyl)-oxime (14 g, 62 mmol) was dissolved in glacial acetic acid (40 mL) and 1.9 N hydrochloric acid (40 mL) was added. The reaction mixture was stirred at room temperature for 50 minutes and then concentrated. The solid was mixed with water (250 mL) and allowed to stand for 1 hour. The crude mixture was extracted with ethyl acetate and the combined organic phases were dried (Na2SO4) and concentrated. The crude material was dissolved in toluene (350 mL) and p-toluenesulfonic acid (2.0 g, 10 mmol) was added. The reaction mixture was heated to reflux for 4 hours and water was removed with a Dean-Stark trap. The reaction mixture was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic phase was dried (Na2SO4) and concentrated to give 5-nitro-2,3-dihydro-1H-cyclopenta[b]benzofuran (10 g). A mixture of give 5-nitro-2,3-dihydro-1H-cyclopenta[b]benzofuran (5.4 g, 27 mmol) and Raney nickel (˜5 g wet weight) in ethanol (50 mL) was hydrogenated at 50 PSI on a Parr shaker for 2 hours. The mixture was filtered through Celite® and the filtrate was concentrated. The crude solid was purified by column chromatography to provide 2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine (4.0 g). Mp 86.5-88.5° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.